5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride
Overview
Description
5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride is a chemical compound that features a unique combination of isoxazole and furan rings
Mechanism of Action
Target of Action
The primary target of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a vital component in bacterial DNA replication and growth .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects the folate synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a critical precursor in the synthesis of bacterial DNA . This disruption in the folate synthesis pathway leads to the inhibition of bacterial growth and replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of dihydrofolic acid, an essential component of bacterial DNA, it prevents the bacteria from replicating and growing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride typically involves the reaction of 3,4-dimethyl-5-isoxazole with 2-furansulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used in reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine: Shares the isoxazole
Properties
IUPAC Name |
5-(3,4-dimethyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-6(2)11-15-9(5)7-3-4-8(14-7)16(10,12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKUWGNGCITNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC=C(O2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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